1-Isocyanato-2,2-dimethylpropane

Beschreibung

The exact mass of the compound 2,2-Dimethylpropyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isocyanato-2,2-dimethylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyanato-2,2-dimethylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

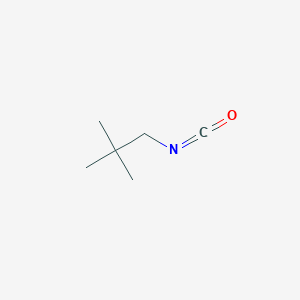

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXSCBCCYNVIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165994 | |

| Record name | 2,2-Dimethylpropyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15592-29-7 | |

| Record name | 1-Isocyanato-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15592-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl Isocyanate

Foreword: The Strategic Importance of tert-Butyl Isocyanate

Tert-butyl isocyanate (t-BuNCO) is a cornerstone reagent in modern organic synthesis, valued for its unique combination of steric bulk and high reactivity. As a colorless, volatile liquid with a characteristically pungent odor, its utility extends far beyond its physical properties.[1][2] The sterically demanding tert-butyl group modulates the reactivity of the isocyanate moiety, enabling selective transformations that are crucial in the development of complex molecules. This guide is designed for researchers, scientists, and drug development professionals, offering a field-proven perspective on the synthesis, purification, characterization, and safe handling of this versatile chemical intermediate. Its applications are pivotal in creating novel agrochemicals and active pharmaceutical ingredients (APIs), where the formation of urea and carbamate linkages is a frequent and critical step in molecular design.[3][4]

Part 1: Synthesis Methodologies - A Comparative Analysis

The synthesis of tert-butyl isocyanate can be approached through several distinct pathways, each with its own set of advantages, challenges, and procedural nuances. The choice of method is often dictated by scale, available starting materials, and, most critically, safety infrastructure.

Phosgene-Based Synthesis: The Industrial Standard

Historically, the reaction of primary amines with phosgene (COCl₂) has been the dominant industrial method for isocyanate production due to its efficiency and cost-effectiveness.[5] However, the extreme toxicity of phosgene necessitates specialized handling and containment protocols.

A refined industrial method aims to improve process stability and product purity by avoiding the direct reaction of phosgene with tert-butylamine, which can lead to unwanted side products.[2][6] This process involves a two-step sequence.

Causality Behind the Method: The initial reaction of p-toluenesulfonamide with phosgene forms an intermediate. Subsequently introducing tert-butylamine to this intermediate allows for a more controlled reaction. Purging with an inert gas after the first step is a critical control point; it removes residual phosgene and HCl, preventing them from reacting with the tert-butylamine and thereby increasing yield and purity.[6]

Experimental Protocol: Phosgene-Mediated Synthesis

-

Intermediate Formation: In a reaction vessel equipped for handling phosgene, mix an inert solvent (e.g., xylene) with p-toluenesulfonamide. Heat the mixture to 100-120 °C.[2][6]

-

Introduce phosgene gas into the heated mixture. Maintain the temperature until the reaction is complete, as monitored by appropriate analytical methods (e.g., in-process IR).

-

Upon completion, cease the phosgene flow and purge the system thoroughly with an inert gas, such as nitrogen, to expel all unreacted phosgene and byproduct HCl.[2][6] This step is paramount for safety and reaction selectivity.

-

Isocyanate Formation: Cool the resulting reaction mixture to a controlled temperature range of 0-20 °C.[6]

-

Slowly add tert-butylamine dropwise to the cooled solution. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux and maintain for a minimum of 4 hours to drive the reaction to completion.[2][6]

-

Purification: Cool the reaction mixture. The final product, tert-butyl isocyanate, is isolated and purified via fractional distillation.[2]

Caption: Workflow for the two-step phosgene-based synthesis.

Phosgene-Free Synthesis: The Curtius Rearrangement

For laboratory-scale synthesis where avoiding phosgene is a priority, the Curtius rearrangement offers a robust and versatile alternative.[7] This reaction transforms a carboxylic acid into an isocyanate via an acyl azide intermediate, which rearranges with the loss of nitrogen gas.[8] Modern protocols have refined this into a safe, one-pot process.[9][10]

Causality Behind the Method: The one-pot method utilizes di-tert-butyl dicarbonate ((Boc)₂O) or a chloroformate in conjunction with sodium azide to generate the acyl azide in situ from the corresponding carboxylic acid (pivalic acid).[9][10] The acyl azide spontaneously rearranges at a moderate temperature (e.g., 40 °C) to the isocyanate. The reaction is often catalyzed, for instance by zinc(II) triflate, to facilitate the subsequent trapping of the isocyanate if a derivative is desired, or its isolation.[7][9] The controlled, in situ generation of the potentially explosive acyl azide is a key safety and efficiency feature of this protocol.

Experimental Protocol: One-Pot Curtius Rearrangement

-

Reaction Setup: In a well-ventilated fume hood, charge a flask with the starting carboxylic acid (e.g., adamantane-1-carboxylic acid for a model reaction, or pivalic acid for tert-butyl isocyanate), sodium azide (NaN₃), and a catalyst such as zinc triflate (Zn(OTf)₂).[9]

-

Purge the flask with an inert gas (e.g., argon).

-

Add a suitable solvent, such as tetrahydrofuran (THF), and begin stirring. Heat the mixture in an oil bath to 40 °C.

-

Once the target temperature is reached, add di-tert-butyl dicarbonate.[9]

-

Stir the reaction mixture at 40 °C until the starting material is consumed, as monitored by GC or TLC. The isocyanate is formed in solution.

-

Work-up and Isolation: (Caution: Azide quenching is critical). Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium nitrite (NaNO₂) to destroy any residual azide.[9]

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure tert-butyl isocyanate.

Caption: Workflow for the one-pot Curtius rearrangement synthesis.

Part 2: Characterization and Quality Control

Confirming the identity and purity of synthesized tert-butyl isocyanate is a non-negotiable step. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent requirements for downstream applications, particularly in drug development.

Spectroscopic Identification

Spectroscopy provides the definitive fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: This is the most direct method for identifying the isocyanate functional group. The N=C=O asymmetric stretching vibration gives rise to a very strong, sharp, and characteristic absorption band in the region of 2250-2275 cm⁻¹ .[1] The absence of broad O-H or N-H bands from potential hydrolysis products (alcohols, amines, ureas) is a key indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simple and diagnostic. The nine equivalent methyl protons of the tert-butyl group appear as a sharp singlet at approximately δ 1.3-1.4 ppm .[11] The integration of this peak should correspond to 9H. The absence of other signals confirms high purity.

-

¹³C NMR: The spectrum will show three distinct signals: one for the methyl carbons, one for the quaternary carbon of the tert-butyl group, and a key signal for the isocyanate carbon (N=C =O) further downfield.[1]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 99.[1][12] A prominent fragment is typically observed at m/z 84, corresponding to the loss of a methyl group ([M-15]⁺).[1]

Data Summary

The following table summarizes the key analytical data for the verification of tert-butyl isocyanate.

| Parameter | Value | Significance |

| Molecular Formula | C₅H₉NO | Basic molecular identity[1] |

| Molecular Weight | 99.13 g/mol | Confirmed by Mass Spectrometry[1] |

| Boiling Point | 85-86 °C | Critical for purification by distillation |

| Density | 0.868 g/mL at 25 °C | Physical constant for identification |

| Refractive Index | n20/D 1.386 | Physical constant for purity check |

| IR Absorption (N=C=O) | ~2270 cm⁻¹ | Definitive identification of isocyanate group[1] |

| ¹H NMR Signal | ~1.36 ppm (singlet, 9H) | Confirms the tert-butyl structure[11] |

| MS (EI) m/z | 99 (M⁺), 84 ([M-CH₃]⁺) | Confirms molecular weight and fragmentation[1][12] |

Part 3: Critical Safety and Handling Protocols

Tert-butyl isocyanate is a hazardous material, and adherence to strict safety protocols is mandatory. It is classified as flammable, highly toxic, and reactive.[2][13]

Core Hazards:

-

Toxicity: It is extremely toxic and potentially fatal if inhaled.[1][2] Vapors can cause severe irritation to the respiratory tract, and exposure may lead to asthma-like allergic reactions.[13] Skin contact can cause irritation or burns.[1]

-

Flammability: The liquid and its vapors are flammable. Vapors are heavier than air and may travel to an ignition source.[1][13][14]

-

Reactivity: It reacts exothermically, and sometimes violently, with water, alcohols, amines, and strong acids or bases.[13][15] The reaction with water produces tert-butylamine and carbon dioxide gas, which can cause pressure buildup in sealed containers.[15]

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient ventilation.[13] Use explosion-proof electrical equipment where vapors may accumulate.[13][16]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[13][16] For operations with a high risk of exposure, a respirator with a suitable cartridge is required.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[16] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. Keep away from heat, sparks, and open flames.[13][16]

-

Spill & Emergency Response: In case of a spill, evacuate the area. Eliminate all ignition sources.[14] Use a non-sparking tool for cleanup and absorb the material with a dry, inert absorbent. Do NOT use water for cleanup or fire extinguishing, as it will react to produce flammable and corrosive gases.[13] Use dry chemical or CO₂ extinguishers for fires.[13][14] Emergency eyewash and shower facilities must be immediately accessible.[13]

Caption: Relationship between hazards and mandatory safety controls.

References

-

tert-BUTYL ISOCYANATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- Synthesis method of tert-butyl isocyanate. (2021). Google Patents (CN108395383B).

-

ISOCYANIDE SYNTHESIS. (1974). Defense Technical Information Center (DTIC). Retrieved from [Link]

-

Material Safety Data Sheet - tert-Butyl isocyanide, 97%. (2005). Cole-Parmer. Retrieved from [Link]

- Industrial synthesis method of tert-butyl isocyanate. (n.d.). Patsnap.

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2016). National Institutes of Health (NIH). Retrieved from [Link]

-

7715 tert-Butyl Isocyanide (English) AAA TCI MSDS A2.0. (n.d.). Exposome-Explorer. Retrieved from [Link]

-

Curtius Rearrangement - Common Conditions. (n.d.). Organic-Reaction.com. Retrieved from [Link]

-

tert-Butyl isocyanate. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]

-

tert-Butyl isocyanide. (n.d.). Wikipedia. Retrieved from [Link]

-

Tert-Butyl isocyanide. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]

-

PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

MILD AND EFFICIENT ONE-POT CURTIUS REARRANGEMENT: PREPARATION OF N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. (2006). Organic Chemistry Portal. Retrieved from [Link]

-

Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

- A kind of industrial preparative method of tertiary butyl isocyanates. (2017). Google Patents (CN106543036A).

-

The Versatility of Tert-Butyl Isocyanate in Chemical Synthesis and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Non-phosgene route to the manufacture of organic isocyanates. (2004). Google Patents (US6781010B1).

-

How To Get Isocyanate? (2023). PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]

-

2-Tert-butyl-6-methylphenyl isocyanate. (n.d.). NIST WebBook. Retrieved from [Link]

-

14N NMR Studies of Palladium(II) Complexes of Isocyanide. (1978). ResearchGate. Retrieved from [Link]

-

Isocyanate- and Phosgene-Free Routes to Polyurethanes and Polyamides. (2014). Scribd. Retrieved from [Link]

Sources

- 1. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tert-butyl isocyanate - SRIRAMCHEM [sriramchem.com]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]

- 11. tert-Butylisocyanate(1609-86-5) 1H NMR [m.chemicalbook.com]

- 12. tert-Butylisocyanate(1609-86-5) MS spectrum [chemicalbook.com]

- 13. nj.gov [nj.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data of 1-Isocyanato-2,2-dimethylpropane: A Technical Guide

Introduction

1-Isocyanato-2,2-dimethylpropane, also known as neopentyl isocyanate, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features, combining a sterically hindered neopentyl group with a reactive isocyanate moiety, impart specific properties to the resulting molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 1-isocyanato-2,2-dimethylpropane.

Molecular Structure and Key Spectroscopic Features

The structure of 1-isocyanato-2,2-dimethylpropane (CAS Number: 15592-29-7) presents distinct functionalities that give rise to characteristic signals in its NMR and IR spectra.[1][2][3] The neopentyl group, with its quaternary carbon and nine equivalent methyl protons, leads to simplified yet informative NMR signals. The isocyanate group (-N=C=O) is a strong chromophore in IR spectroscopy, exhibiting a prominent and easily identifiable absorption band.

Caption: Molecular structure of 1-isocyanato-2,2-dimethylpropane.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-isocyanato-2,2-dimethylpropane is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Singlet | 2H | -CH₂-NCO |

| ~0.9 - 1.0 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

-CH₂-NCO Protons: The methylene protons adjacent to the electron-withdrawing isocyanate group are deshielded and are expected to appear as a singlet in the region of 3.0-3.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

-C(CH₃)₃ Protons: The nine protons of the three methyl groups are chemically equivalent due to the free rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal. The shielding effect of the quaternary carbon leads to an upfield chemical shift, typically around 0.9-1.0 ppm.[4][5] The high integration value (9H) for this signal is a key identifier for the neopentyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 1-isocyanato-2,2-dimethylpropane is also straightforward, displaying a limited number of signals corresponding to the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~120 - 130 | -N=C=O |

| ~50 - 55 | -CH₂-NCO |

| ~30 - 35 | -C(CH₃)₃ |

| ~25 - 30 | -C(CH₃)₃ |

Interpretation:

-

-N=C=O Carbon: The carbon atom of the isocyanate group is significantly deshielded and typically resonates in the 120-130 ppm range.

-

-CH₂-NCO Carbon: The methylene carbon directly attached to the nitrogen of the isocyanate group is expected to appear in the 50-55 ppm region.

-

Quaternary Carbon: The quaternary carbon of the neopentyl group will have a chemical shift in the range of 30-35 ppm. Due to the absence of directly attached protons, this signal is often of lower intensity.[4]

-

Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give rise to a single signal in the upfield region of 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-isocyanato-2,2-dimethylpropane is dominated by a very strong and characteristic absorption band of the isocyanate functional group.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (sp³-hybridized) |

| ~2275-2250 | Very Strong, Sharp | -N=C=O asymmetric stretch |

| ~1470-1450 | Medium | C-H bend (CH₂ and CH₃) |

| ~1370-1360 | Medium | C-H bend (tert-butyl group) |

Interpretation:

-

-N=C=O Stretch: The most diagnostic peak in the IR spectrum is the intense, sharp absorption band in the region of 2275-2250 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate group. This band is often free from interference from other common functional groups, making it an excellent marker for the presence of the isocyanate moiety.

-

C-H Stretches: The absorptions in the 2960-2870 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the neopentyl fragment.[6]

-

C-H Bends: The medium intensity bands around 1470-1450 cm⁻¹ and 1370-1360 cm⁻¹ are characteristic of the bending vibrations of the CH₂ and CH₃ groups. The band around 1370-1360 cm⁻¹ is often a doublet and is characteristic of a tert-butyl group.[6]

Experimental Protocols

The following are generalized procedures for obtaining NMR and IR spectra of liquid samples like 1-isocyanato-2,2-dimethylpropane.

NMR Spectroscopy (¹H and ¹³C):

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

1-isocyanato-2,2-dimethylpropane

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pasteur pipette

-

Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-isocyanato-2,2-dimethylpropane in approximately 0.6-0.7 mL of deuterated chloroform in a small vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is sufficient for the instrument (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: A simplified workflow for acquiring an IR spectrum using the thin film method.

Conclusion

The spectroscopic data of 1-isocyanato-2,2-dimethylpropane are highly informative and allow for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra are simplified due to the high symmetry of the neopentyl group, while the IR spectrum is dominated by the strong and characteristic absorption of the isocyanate functionality. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently interpret the NMR and IR spectra of this important chemical intermediate, aiding in the advancement of their research and development endeavors.

References

-

PubChem. 1-isocyanato-2,2-dimethylpropane. [Link]

-

PubChem. 1-Isocyano-2,2-dimethyl-propane. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. [Link]

-

Spectral Database for Organic Compounds (SDBS). 1H NMR spectrum of methyl isocyanate. [Link]

-

Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane. [Link]

-

Defence Research and Development Canada. 13C Solution NMR Spectra of Poly(ether)urethanes. [Link]

-

NIST WebBook. 1-Propanol, 2,2-dimethyl-. [Link]

-

Spectral Database for Organic Compounds (SDBS). IR spectrum of methyl isocyanate. [Link]

-

Spectral Database for Organic Compounds (SDBS). 13C NMR spectrum of methyl isocyanate. [Link]

-

Spectral Database for Organic Compounds (SDBS). IR spectrum of isopentyl acetate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. 1-Isocyanato-2,2-dimethylpropane/CAS:15592-29-7-HXCHEM [hxchem.net]

- 4. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Reactivity of tert-Butyl Isocyanate with Nucleophiles

Abstract: This technical guide provides a comprehensive analysis of the reactivity of tert-butyl isocyanate (t-BuNCO), a pivotal reagent in modern organic synthesis. We will explore its distinct electronic and steric characteristics, which govern its interactions with a range of nucleophiles. The discussion covers the mechanistic pathways, kinetic considerations, and catalytic strategies for reactions with nitrogen, oxygen, and sulfur nucleophiles. Furthermore, this guide details validated experimental protocols, presents quantitative data for key transformations, and addresses common side reactions, such as trimerization, to equip researchers and process development chemists with the necessary insights for predictable and efficient synthesis.

Introduction: The Unique Profile of tert-Butyl Isocyanate

Tert-butyl isocyanate is a highly versatile organochemical intermediate widely employed in the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from the highly electrophilic isocyanate functional group (-N=C=O), which readily reacts with a vast array of nucleophiles.[1][2] The defining feature of t-BuNCO is the sterically demanding tert-butyl group. This bulky substituent imparts a unique reactivity profile, sterically hindering the approach to the carbonyl carbon, which can influence reaction rates and product distributions when compared to less hindered isocyanates.[1][3] Understanding this interplay between electronic reactivity and steric hindrance is paramount for its effective application in complex molecule synthesis.

This guide will delve into the causality behind experimental choices when using t-BuNCO, providing not just procedures but the mechanistic reasoning required for troubleshooting and optimization.

Foundational Principles: Steric and Electronic Effects

The reactivity of the isocyanate group is dictated by the carbon atom, which is flanked by two electronegative atoms (nitrogen and oxygen), rendering it highly electrophilic. Nucleophilic attack predominantly occurs at this carbonyl carbon.

The tert-butyl group, one of the most sterically demanding substituents in organic chemistry, profoundly influences this interaction.[3] It creates a conical shield around the nitrogen atom and partially obstructs the trajectory of incoming nucleophiles toward the carbonyl carbon. This steric encumbrance has several critical consequences:

-

Modulation of Reaction Rates: Compared to linear isocyanates, the rate of nucleophilic attack on t-BuNCO is often attenuated. This can be advantageous in controlling exothermic reactions or improving selectivity in the presence of multiple nucleophilic sites.

-

Inhibition of Side Reactions: The bulkiness of the t-butyl group sterically disfavors the formation of cyclic trimers (isocyanurates), a common side reaction for many isocyanates, especially under basic conditions.[1]

-

Stabilization of Intermediates: While not its primary role in nucleophilic additions, the electron-donating nature of the t-butyl group can influence the stability of intermediates in certain reaction pathways.

Caption: Interplay of steric and electronic factors in t-BuNCO.

Reactivity with N-Nucleophiles: The Formation of Ureas

The reaction between tert-butyl isocyanate and primary or secondary amines is a robust and typically rapid transformation that yields N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. This reaction is often exothermic and proceeds quantitatively.[1]

Mechanism: The reaction proceeds via a direct nucleophilic addition of the amine's lone pair to the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea adduct.

Caption: General mechanism for urea formation.

Experimental Protocol: Synthesis of N-tert-Butyl-N'-phenylurea[1]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition: Add tert-butyl isocyanate (1.0 eq) dropwise to the stirred solution. Note that the reaction is typically exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

-

Isolation: The solid product, N-tert-butyl-N'-phenylurea, typically precipitates from the solution. Isolate the product by filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under vacuum.

Reactivity with O-Nucleophiles: Carbamate Synthesis and Hydrolysis

Oxygen-based nucleophiles, such as alcohols and water, react with t-BuNCO to form carbamates and carbamic acids, respectively. These reactions are fundamental in protecting group chemistry and are also a critical consideration for handling and storage.

Alcohols: Formation of N-tert-Butyl Carbamates

The addition of an alcohol to t-BuNCO yields an N-tert-butyl carbamate (urethane). This reaction is significantly slower than the corresponding reaction with amines and often requires catalysis, especially with sterically hindered alcohols.[1][4] The resulting N-tert-butyl carbamoyl group is a key structural motif and a precursor to the widely used tert-butoxycarbonyl (Boc) protecting group.[1]

Catalysis: The reaction is commonly accelerated by either Lewis acids or bases.

-

Lewis Acid Catalysis (e.g., Dibutyltin Dilaurate, DBTDL): DBTDL is a highly effective catalyst that functions by coordinating to both the isocyanate and the alcohol, activating both partners and facilitating the nucleophilic attack.[5][6][7] The tin center coordinates to the carbonyl oxygen of the isocyanate, increasing its electrophilicity, while also interacting with the alcohol's hydroxyl group.[6][8]

-

Base Catalysis (e.g., Tertiary Amines): Tertiary amines, such as triethylamine or DABCO, function as Lewis bases. They are believed to activate the hydroxyl group through hydrogen bonding, increasing its nucleophilicity.[5][9]

Caption: Catalytic pathways for carbamate formation.

Experimental Protocol: Synthesis of Ethyl N-tert-butylcarbamate[1]

-

Setup: Place absolute ethanol in a reaction vessel equipped with a magnetic stirrer and a reflux condenser. Cool the vessel in an ice bath.

-

Addition: Add tert-butyl isocyanate (1.0 eq) dropwise to the stirred ethanol.

-

Reaction: The reaction may be slow at low temperatures. Allow the mixture to warm to room temperature or gently heat to 50-60 °C to facilitate completion.

-

Monitoring: Monitor the reaction progress by IR spectroscopy by observing the disappearance of the strong isocyanate peak around 2260 cm⁻¹.

-

Work-up: Once the reaction is complete, remove the excess ethanol under reduced pressure to yield the crude ethyl N-tert-butylcarbamate. Further purification can be achieved by distillation or recrystallization if necessary.

Water: Hydrolysis Pathway

Tert-butyl isocyanate reacts very slowly with water to form an unstable N-tert-butylcarbamic acid, which readily decarboxylates to yield tert-butylamine and carbon dioxide.[10][11] This moisture sensitivity is a critical handling and storage consideration.[1] The presence of moisture in reactants or solvents will consume the isocyanate, leading to lower yields of the desired product and the formation of urea byproducts (from the reaction of the generated amine with remaining isocyanate).

Reactivity with S-Nucleophiles: Thiocarbamate Formation

Thiols react with t-BuNCO in a manner analogous to alcohols to produce N-tert-butyl thiocarbamates. The reaction is generally slower than the corresponding alcohol addition and almost always requires base catalysis to proceed at a practical rate.[9][12] Tertiary amines are common catalysts, functioning by deprotonating the thiol to form the more nucleophilic thiolate anion.[9][13]

| Nucleophile Class | General Reactivity Order | Typical Conditions | Product |

| Primary Amines | Very Fast | Room Temp, Uncatalyzed | N,N'-Disubstituted Urea |

| Secondary Amines | Fast | Room Temp, Uncatalyzed | N,N,N'-Trisubstituted Urea |

| Alcohols | Slow to Moderate | Heat or Catalyst (Acid/Base) | N-tert-Butyl Carbamate |

| Thiols | Slow | Base Catalyst Required | N-tert-Butyl Thiocarbamate |

| Water | Very Slow | Uncatalyzed; leads to decomposition | tert-Butylamine + CO₂ |

Table 1: Comparative reactivity of tert-butyl isocyanate with common nucleophiles.

Competing Reactions: Trimerization

A common side reaction for isocyanates is cyclotrimerization to form a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, also known as an isocyanurate. While the steric bulk of the tert-butyl group generally suppresses this pathway, it can be induced by specific catalysts (such as acetate salts) or high temperatures.[1][14][15] It is crucial to select reaction conditions that favor the desired nucleophilic addition over trimerization. For instance, using strong bases for prolonged reaction times at elevated temperatures should be approached with caution.[1]

Caption: Catalytic formation of an isocyanurate trimer.

Conclusion

Tert-butyl isocyanate presents a unique and synthetically valuable reactivity profile. Its highly electrophilic isocyanate group ensures facile reaction with a variety of nucleophiles, while its significant steric bulk modulates this reactivity, often enhancing selectivity and preventing common side reactions like trimerization. The choice of solvent, temperature, and particularly catalyst is critical in directing the reaction outcome. For reactions with less reactive nucleophiles like alcohols and thiols, catalysis is paramount, with Lewis acids like DBTDL and bases like tertiary amines offering distinct mechanistic advantages. By understanding these core principles, researchers can leverage the distinct properties of tert-butyl isocyanate to achieve efficient and predictable outcomes in the synthesis of ureas, carbamates, and thiocarbamates, which are foundational structures in medicinal chemistry and materials science.

References

- analyzing the mechanism of dibutyltin dilaurate catalyst in co

- Tert-butyl isocyanate, |For Research - Benchchem. BenchChem.

- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol - Benchchem. BenchChem.

- Organotin Catalysis in Urethane Systems - ACS Publications - American Chemical Society. (1985).

- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.

- A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.

- dibutyltin dilaurate d-12 catalyst, formulated to maximize reaction efficiency and minimize processing time - BDMAEE. BDMAEE.

- The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (2025).

- Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology.

- Synthesis of Carbamates by DAMP Catalyzed Reaction of Amines With Di-Tert-Butyldicarbon

- TERT-BUTYL ISOCYAN

- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.

- t-Butyl carbamate - ResearchGate.

- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem. BenchChem.

- Tetrabutylammonium Acetate for Isocyanurate Trimerization - PTC Organics, Inc.PTC Organics, Inc..

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF - ResearchGate. (2025).

- Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (2024). RSC Publishing.

- Catalyzed Reaction of Isocyanates (RNCO)

- tert-Butyl isocyanate 97 1609-86-5 - Sigma-Aldrich. Sigma-Aldrich.

- US5691440A - Catalyst and process for producing isocyanate trimers - Google Patents.

- Isocyanates from primary amines and di‐tert‐butyl decarbonate. - ResearchGate.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society.

- tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem - NIH. PubChem.

- Practical direct synthesis of N-aryl-substituted azacycles from N-alkyl protected arylamines using TiCl4 and DBU - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.

- 6 - Organic Syntheses Procedure. Organic Syntheses.

- tert-Butyl isocyanide - Enamine. Enamine.

- Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 "C.

- Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Polymer Chemistry.

- Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry.

- tert-Butyl isocyanide - Wikipedia. Wikipedia.

- US3716535A - Trimerization of isocyanates - Google Patents.

- Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols - Taylor & Francis Online. Taylor & Francis Online.

- Preparation of poly(thiourethane)

- Fast, catalyst-free room temperature production of isocyanate- free polyurethane foams using arom

- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC Publishing.

- Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate.

- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl

- Thiol−Isocyanate−Ene Ternary Networks by Sequential and Simultaneous Thiol Click Reactions | Request PDF - ResearchGate. (2025).

- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central. (2019). PubMed Central.

- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate - NASA Technical Reports Server. NASA.

- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents.

- Preparation of N-acetyl, tert-butyl amide derivatives of the 20 n

- tert-BUTYL ISOCYAN

- Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether - USGS Publications Warehouse. (1999).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. ohans.com [ohans.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. paint.org [paint.org]

- 8. bdmaee.net [bdmaee.net]

- 9. researchgate.net [researchgate.net]

- 10. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. upcommons.upc.edu [upcommons.upc.edu]

- 13. researchgate.net [researchgate.net]

- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 15. US5691440A - Catalyst and process for producing isocyanate trimers - Google Patents [patents.google.com]

The Tert-Butyl Isocyanate Anomaly: A Technical Guide to Steric Hindrance Effects in Synthesis and Drug Development

Foreword: Beyond the Functional Group

In the vast lexicon of organic synthesis, the isocyanate group stands as a cornerstone of reactivity—a potent electrophile enabling the facile construction of ureas, carbamates, and amides. However, when this functionality is appended to a tert-butyl scaffold, its behavior transcends simple electronic predictions. The tert-butyl isocyanate molecule is not merely an isocyanate; it is a masterclass in steric control. The immense spatial demand of the C(CH₃)₃ group fundamentally dictates the molecule's reactivity, stability, and the architecture of its products. This guide offers an in-depth exploration of the steric hindrance effects of tert-butyl isocyanate, moving beyond textbook descriptions to provide researchers, scientists, and drug development professionals with a field-proven understanding of how to harness this steric anomaly for precise molecular design.

The Dominance of Steric Hindrance: A Quantitative Perspective

The defining characteristic of tert-butyl isocyanate is the dramatic reduction in its reaction rate with nucleophiles compared to its linear or less-branched isomers. This is not a subtle effect but a commanding principle that governs its synthetic utility. The bulky tert-butyl group acts as a molecular shield, impeding the trajectory of incoming nucleophiles toward the electrophilic carbonyl carbon of the isocyanate.

Causality of Reduced Reactivity

The reaction between an isocyanate and a nucleophile (e.g., an alcohol or amine) typically proceeds through a nucleophilic attack on the central carbon of the -N=C=O group. The transition state for this reaction involves a specific spatial arrangement of the reactants. The three methyl groups of the tert-butyl substituent create a cone of steric hindrance that severely restricts access to this carbon, increasing the activation energy of the reaction.[1] This contrasts sharply with less hindered isocyanates like n-butyl isocyanate, where the linear alkyl chain presents a minimal obstacle.

Comparative Reactivity Data

While absolute second-order rate constants are highly dependent on solvent, temperature, and catalyst, relative reactivity data provides a clear and compelling illustration of the tert-butyl effect. The reaction rates of isocyanates with alcohols, for instance, are profoundly sensitive to the steric bulk of both reactants.

| Nucleophile (Alcohol) | Isocyanate Structure | Relative Reaction Rate (Approx.) |

| Methanol (Primary) | Phenyl Isocyanate | ~1.0 |

| sec-Butanol (Secondary) | Phenyl Isocyanate | ~0.3 |

| tert-Butanol (Tertiary) | Phenyl Isocyanate | ~0.01 |

This table illustrates the general trend of steric hindrance on the part of the nucleophile. A similar, and often more pronounced, effect is observed when the steric bulk is on the isocyanate itself. Data compiled from reactivity studies show that the reaction of tert-butyl alcohol with phenyl isocyanate is roughly 100 times slower than that of methanol.[2] A similar dramatic rate decrease is observed when comparing the reaction of a simple nucleophile with tert-butyl isocyanate versus n-butyl isocyanate.

The following diagram illustrates the fundamental difference in accessibility of the electrophilic carbon.

Caption: Steric accessibility of n-butyl vs. tert-butyl isocyanate.

The Synthetic Consequence: Crafting Sterically Encumbered Molecules

The sluggish reactivity of tert-butyl isocyanate is not a limitation but a powerful tool for synthetic chemists. It allows for the selective construction of sterically hindered ureas and carbamates that are difficult or impossible to synthesize using conventional, more reactive isocyanates. These sterically crowded molecules often possess unique and desirable properties.

Hindered Ureas and Dynamic Covalent Chemistry

A key application of tert-butyl isocyanate is in the synthesis of hindered ureas. When tert-butyl isocyanate reacts with a sterically demanding amine, the resulting N,N'-disubstituted urea bond is weakened due to steric strain. This strain can render the urea bond reversible, dissociating back into the constituent isocyanate and amine upon heating.[3][4] This phenomenon is the basis for a class of dynamic covalent networks (DCNs) and self-healing polymers.[3] The tert-butyl group is instrumental in inducing the necessary steric clash to enable this reversibility.

Caption: Reversible formation of a hindered urea bond.

Protocol: Synthesis of a Sterically Hindered Thiourea

This protocol, adapted from the synthesis of Diafenthiuron, demonstrates the reaction of a highly hindered nucleophile with a tert-butylamine derivative, illustrating the principles required to form sterically encumbered linkages.[5] While this example yields a thiourea, the synthetic challenge and strategy are directly analogous to the formation of a hindered urea from tert-butyl isocyanate.

Objective: To synthesize 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, showcasing the coupling of two sterically demanding moieties.

Self-Validation: The success of this reaction, despite the significant steric hindrance from both the 2,6-diisopropylphenyl group and the tert-butyl group, validates the chosen conditions (e.g., reaction time, temperature) for overcoming high activation energy barriers. The purity of the final product, confirmed by HPLC and melting point, serves as the ultimate validation metric.

Materials:

-

4-phenoxy-2,6-diisopropylanilinodithioformate salt (1.0 eq)

-

tert-Butylamine (excess, e.g., 10-20 eq)

-

Petroleum Ether (for washing)

-

Anhydrous solvent (if needed, though excess amine can serve as solvent)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser (if heating is required, though this specific reaction is often run at RT)

-

Rotary evaporator

-

HPLC for reaction monitoring

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask, charge the 4-phenoxy-2,6-diisopropylanilinodithioformate salt (e.g., 0.07 mol).

-

Addition of Amine: Add a significant excess of tert-butylamine (e.g., 30 mL). The excess amine serves as both reactant and solvent, driving the reaction equilibrium forward.

-

Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C). The significant steric hindrance necessitates a prolonged reaction time.

-

Monitoring: Monitor the reaction progress by HPLC until the starting dithioformate salt is consumed (typically <1% remaining). This may take up to 24 hours.[5] The extended reaction time is a direct consequence of the steric hindrance.

-

Work-up: a. Once the reaction is complete, remove the excess tert-butylamine under reduced pressure using a rotary evaporator. b. To the resulting residue (kettle bottom), add petroleum ether (e.g., 40 mL) and stir the slurry for 10-15 minutes to wash away any non-polar impurities.

-

Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with additional petroleum ether. c. Dry the product under vacuum to yield the final 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea.

-

Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Applications in Drug Development and Peptide Science

The steric bulk of the tert-butyl group is a cornerstone of modern medicinal chemistry and peptide synthesis, where it is used to fine-tune pharmacokinetic and pharmacodynamic properties.

Metabolic Shielding and Receptor Selectivity

In drug design, a common strategy to increase a compound's metabolic stability and in vivo half-life is to install a bulky group near a metabolically labile site. A tert-butyl group, introduced via tert-butyl isocyanate to form a stable urea or carbamate linkage, can act as a "steric shield." This shield physically blocks the approach of metabolic enzymes (e.g., Cytochrome P450s), preventing degradation of the drug molecule. Furthermore, the well-defined and rigid conformation of the tert-butyl group can enhance receptor selectivity by ensuring the drug molecule fits optimally into the binding pocket of its intended target while being sterically excluded from off-target receptors.

Caption: Metabolic shielding by a tert-butyl group.

Role in Solid-Phase Peptide Synthesis (SPPS)

While tert-butyl isocyanate itself is not directly used on the peptide backbone, the tert-butyl group is a ubiquitous side-chain protecting group in the most common Fmoc/tBu solid-phase peptide synthesis strategy. Amino acids with reactive side chains (e.g., Aspartic Acid, Glutamic Acid, Serine, Threonine, Tyrosine) are protected as tert-butyl ethers or esters. The logic behind this choice is rooted in the principles of orthogonal protection:

-

Stability: The tert-butyl protecting groups are completely stable to the basic conditions (typically piperidine) used to remove the N-terminal Fmoc group at each cycle.

-

Cleavage: They are efficiently removed under strongly acidic conditions (e.g., trifluoroacetic acid, TFA) during the final step when the completed peptide is cleaved from the resin support.

The steric bulk of the t-Bu group ensures that it is not labile under the iterative basic conditions of peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide sequence.

Conclusion: A Tool of Precision and Control

Tert-butyl isocyanate is far more than a simple alkyl isocyanate. Its profound steric hindrance transforms it from a mere building block into a sophisticated tool for molecular engineering. The dramatic reduction in reactivity it exhibits allows for the controlled synthesis of sterically crowded molecules, enabling the development of advanced materials with dynamic properties. In medicinal chemistry, the strategic incorporation of the tert-butyl moiety provides a reliable method for enhancing metabolic stability and receptor selectivity. A comprehensive understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for any scientist seeking to leverage steric control as a means to achieve precision and innovation in chemical synthesis and drug discovery.

References

- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957).

- BenchChem. (2025). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide. BenchChem Technical Guides.

- Cheng, J., et al. (2014). Dynamic urea bond for the design of reversible and self-healing polymers.

- Google Patents. (2007). A method for preparing 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. CN100447131C.

- Knölker, H. J., & Knolker, H. J. (1990s). Synthesis of isocyanate compounds from amines using di-tert-butyl dicarbonate.

- Kröhnke, F. (1976). Synthesen mit Hilfe von Pyridinium-Salzen (XXXIV): Eine neue Methode zur Darstellung von Isocyanaten. Justus Liebigs Annalen der Chemie, 1976(4), 604-610.

- Liu, Z., & Ma, Y. (2025). Recyclable Dynamic Covalent Networks Derived from Isocyanate Chemistry: The Critical Role of Electronic and Steric Effects in Reversibility. ChemSusChem.

- Makitra, R. G., et al. (2012). Solvent Effect on the Kinetics of Carbamoylation of Alcohols. Russian Journal of Organic Chemistry, 48, 25–31.

-

NASA Technical Reports Server. (1960). Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. NTRS ID: 19630012345. [Link]

- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409–2432.

- Pearson, R. G., & Williams, F. V. (1953). Rates of reaction of phenyl isocyanate with substituted phenols. Journal of the American Chemical Society, 75(13), 3073–3075.

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

-

ResearchGate. (2018). Relative reactivity's of various functional groups towards isocyanates. [Link]

-

Royal Society of Chemistry. (2021). Stabilization of the hindered urea bond through de-tert-butylation. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

-

Smith, A. B., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Organic Letters, 11(16), 3622–3625. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Organic Syntheses. (1988). Di-tert-butyldiaziridinone. Org. Synth. 1988, 66, 95. [Link]

-

Organic Syntheses. (2004). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Org. Synth. 2004, 81, 233. [Link]

- Google Patents. (2011). Preparation method of 1-isopropyl-3-tertiary butyl thiocarbamide. CN101993401B.

-

Knowledge UChicago. (2021). Melt-functionalization of cellulose nanocrystals using dynamic hindered ureas. [Link]

-

AUB ScholarWorks. (1960). A kinetic study of the reaction between phenyl isocyanate and aniline in benzene. [Link]

-

MDPI. (2022). Kinetics and Mechanical Performance of Bio-Based Polyurethane Wood Composites for Sustainable 3D-Printed Construction Materials. [Link]

-

PubChem. (n.d.). Butyl isocyanate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-Butyl isocyanide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Kinetics of urethane formation from isophorone diisocyanate: The alcohol nature effect. [Link]

-

Royal Society of Chemistry. (2022). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. [Link]

-

Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. [Link]

-

PubMed Central (PMC). (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]

-

PubMed Central (PMC). (2019). Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions. [Link]

-

ResearchGate. (2021). Stabilization of the hindered urea bond through de-tert-butylation. [Link]

-

ResearchGate. (2021). The relative rates of isocyanate reaction against different hydrogen-active compounds. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100447131C - A method for preparing 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Precautionary Measures for 1-Isocyanato-2,2-dimethylpropane

This guide provides comprehensive safety protocols and handling procedures for 1-isocyanato-2,2-dimethylpropane (neopentyl isocyanate), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction to 1-Isocyanato-2,2-dimethylpropane

1-Isocyanato-2,2-dimethylpropane, also known as neopentyl isocyanate, is an organic compound featuring a reactive isocyanate functional group (-N=C=O) attached to a neopentyl group.[1] Its unique steric hindrance, provided by the quaternary carbon of the neopentyl group, influences its reactivity, making it a valuable reagent in specialized organic synthesis.[2] However, like all isocyanates, it is a hazardous chemical that demands meticulous handling and a thorough understanding of its safety profile to mitigate risks.[3]

The isocyanate group is highly electrophilic and will react with a variety of nucleophiles, including alcohols, amines, and water.[1] This reactivity is fundamental to its application in the synthesis of urethanes, ureas, and other derivatives. It is this same reactivity that underlies its potential health hazards.

Hazard Identification and Chemical Profile

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. The following table summarizes the key chemical and physical properties of 1-isocyanato-2,2-dimethylpropane, alongside general occupational exposure limits for isocyanates.

| Property | Value | Source(s) |

| Chemical Name | 1-Isocyanato-2,2-dimethylpropane | [4] |

| Synonyms | Neopentyl isocyanate, 2,2-dimethylpropyl isocyanate | [4] |

| CAS Number | 15592-29-7 | [5] |

| Molecular Formula | C₆H₁₁NO | [5] |

| Molecular Weight | 113.16 g/mol | [5] |

| Boiling Point | 105 °C | [4] |

| Flash Point | 28.3 °C | [4] |

| Density | 0.84 g/cm³ | [4] |

| Vapor Pressure | 13 mmHg at 25 °C | [4] |

| Occupational Exposure Limit (Isocyanates, general) | 0.02 mg/m³ (8-hour TWA), 0.07 mg/m³ (15-minute STEL) | [6] |

GHS Hazard Classification:

-

Flammable Liquid: The flash point of 28.3 °C indicates that 1-isocyanato-2,2-dimethylpropane is a flammable liquid and should be kept away from heat, sparks, and open flames.[4]

-

Acute Toxicity (Oral, Dermal, Inhalation): This compound is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.

-

Skin and Eye Irritation: Causes skin and eye irritation.

-

Respiratory Sensitizer: Like other isocyanates, it may cause allergy or asthma symptoms or breathing difficulties if inhaled. Repeated exposure, even at low concentrations, can lead to sensitization.[6]

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should always be applied to minimize exposure to 1-isocyanato-2,2-dimethylpropane. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.

-

Chemical Fume Hood: All work with 1-isocyanato-2,2-dimethylpropane must be conducted in a certified chemical fume hood to control vapor inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for isocyanates.

-

Restricted Access: Clearly demarcate areas where 1-isocyanato-2,2-dimethylpropane is being used and restrict access to authorized personnel.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.

The selection of appropriate PPE is critical for preventing exposure. The following PPE is mandatory when handling 1-isocyanato-2,2-dimethylpropane:

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended. Standard latex gloves are not suitable.

-

Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.

-

Skin and Body Protection: A lab coat and, for larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or coveralls are necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the occupational exposure limit, or during spill cleanup, a respirator with organic vapor cartridges is required. For significant exposures, a supplied-air respirator may be necessary.

Diagram: PPE Donning and Doffing Protocol

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidents and exposure.

-

Dispense the smallest necessary quantity of the chemical.

-

Keep containers tightly closed when not in use.

-

Ground and bond containers when transferring to prevent static discharge.

-

Avoid heating the substance unless it is part of a controlled, well-ventilated experimental setup.

-

After use, decontaminate all surfaces and equipment that may have come into contact with the isocyanate.

-

Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.

-

Store separately from incompatible materials such as water, amines, alcohols, and strong bases. Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.

-

Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.

Accidental Release Measures

In the event of a spill, a prompt and appropriate response is crucial.

Diagram: Spill Response Workflow

Caption: Decision workflow for responding to a spill.

-

Evacuate and Alert: Immediately evacuate the area and inform nearby personnel and the lab supervisor.

-

Don PPE: Put on all required personal protective equipment, including a respirator.

-

Contain: Cover the spill with an inert absorbent material like sand or vermiculite.

-

Neutralize: Prepare a decontamination solution. Two common formulations are:

-

Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.

-

Formulation 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make 100%.

-

-

Apply Solution: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow at least 10 minutes for the reaction to complete.

-

Collect Waste: Using non-sparking tools, collect the absorbed material and place it in a labeled, open container. Do not seal the container immediately, as carbon dioxide may be generated.

-

Final Decontamination: Wipe the spill area with the decontamination solution, followed by water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen if trained to do so. 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and water for at least 15 minutes. A polyglycol-based cleanser or corn oil may be more effective. 3. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do not induce vomiting. 2. Have the person drink water or milk to dilute the chemical. 3. Seek immediate medical attention. |

References

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Isocyanato-2,2-dimethylpropane. PubChem Compound Summary for CID 85011. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Isocyano-2,2-dimethyl-propane. PubChem Compound Summary for CID 2758646. Retrieved from [Link]

-

Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link]

-

American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]

-

Health and Safety Authority. (2010, November). Isocyanates. Retrieved from [Link]

-

SATRA. (n.d.). Isocyanates in the workplace. Retrieved from [Link]

-

Sysco Environmental. (n.d.). Are there any health and safety limits for isocyanates exposure?. Retrieved from [Link]

-

Cura Terrae OH & Emissions Testing. (2024, April 26). Isocyanate exposure in the workplace. Retrieved from [Link]

-

GAF. (2024, March 13). M-Thane Part B SDS 2063B. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

ChemgaPedia. (n.d.). Neopentyl Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

Sources

Tert-Butyl Isocyanate: A Guide to Mitigating Moisture Sensitivity for Optimal Reactivity and Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl isocyanate (t-BuNCO) is a highly valuable reagent in organic synthesis, prized for its role as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its utility is derived from the highly electrophilic isocyanate functional group, which readily reacts with a wide range of nucleophiles.[1] However, this same reactivity makes t-BuNCO exceptionally sensitive to moisture, a characteristic that presents significant challenges for its storage and handling. This guide provides an in-depth examination of the chemical mechanisms behind its moisture sensitivity, outlines the detrimental consequences of improper storage, and details rigorous, field-proven protocols for maintaining the integrity and reactivity of this critical synthetic building block.

The Chemical Underpinnings of Moisture Sensitivity

The reactivity of tert-butyl isocyanate is dominated by the carbon atom of the isocyanate group (–N=C=O), which is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack. Water, though a weak nucleophile, readily reacts with t-BuNCO in a multi-step process that is often self-catalyzing and can proceed with hazardous vigor.[4][5]

The Hydrolysis Cascade:

-

Nucleophilic Attack and Carbamic Acid Formation: The reaction initiates with the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This forms a highly unstable intermediate, tert-butylcarbamic acid.[6] Theoretical studies suggest this step is often facilitated by a second water molecule acting as a general base catalyst, which helps to deprotonate the attacking water molecule as it forms a bond with the isocyanate carbon.[7][8]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, eliminating carbon dioxide (CO₂) and forming tert-butylamine.[4][5] This step is thermodynamically favorable and is the source of dangerous pressure build-up in improperly sealed containers.[4]

-

Urea Formation: The newly generated tert-butylamine is a potent nucleophile. It will quickly attack another molecule of unreacted tert-butyl isocyanate.

-

Final Product: This second nucleophilic addition results in the formation of N,N'-di-tert-butylurea, a stable, often insoluble white solid.[9]

The presence of the amine generated in-situ can catalyze the further decomposition of the isocyanate, accelerating the degradation process.

Caption: Reaction cascade of tert-butyl isocyanate upon exposure to moisture.

Consequences of Inadvertent Hydrolysis

Failure to rigorously exclude moisture leads to several critical problems that can compromise experimental outcomes and safety:

-

Loss of Reagent Purity: The primary consequence is the consumption of the active reagent, leading to a lower-than-expected concentration of t-BuNCO.

-

Reaction Failure: Using a degraded reagent with inaccurate stoichiometry will inevitably lead to low yields or complete failure of the desired synthesis.

-

Contamination of Reaction Mixtures: The formation of insoluble N,N'-di-tert-butylurea introduces a solid contaminant that can complicate reaction work-up and product purification.

-

Safety Hazards: The evolution of CO₂ gas can cause a significant pressure increase inside a sealed container, creating a risk of explosion.[4][10] Containers contaminated with water may become dangerously pressurized.[4]

Authoritative Storage and Handling Protocols

The cornerstone of maintaining t-BuNCO integrity is the strict and unwavering exclusion of atmospheric moisture and water. The following protocols are essential for any laboratory or facility utilizing this reagent.

Optimal Storage Conditions

Proper storage is the first line of defense against degradation. Key parameters must be strictly controlled.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[11] | Displaces moist air from the container headspace, preventing hydrolysis. |

| Container | Tightly sealed, manufacturer's original container, preferably with a septum seal (e.g., Sure/Seal™).[10][12] | Prevents ingress of atmospheric moisture. Septum seals allow for reagent removal without opening the bottle to the atmosphere. |

| Temperature | Store in a cool, dry, and well-ventilated area.[10][11] Refrigeration (2-8°C) is recommended.[1][13][14] | Reduces the vapor pressure of the liquid and slows the rate of any potential degradation reactions. |

| Location | Designated flammables storage area.[11] | t-BuNCO is a highly flammable liquid.[11][15] |

| Compatibility | Keep away from incompatible materials such as acids, alcohols, amines, bases, and strong oxidizing agents. | Prevents potentially violent exothermic reactions.[5] |

Experimental Workflow: Anhydrous Liquid Transfer

Handling t-BuNCO requires techniques designed for air- and moisture-sensitive reagents. The following syringe transfer protocol under an inert atmosphere is a self-validating system that minimizes the risk of contamination.

Pre-Requisite: All glassware (syringes, needles, reaction flasks) must be rigorously dried, either in an oven (>120°C) overnight or by flame-drying under vacuum, and cooled under an inert gas stream.

Step-by-Step Protocol:

-

Temperature Equilibration: Remove the t-BuNCO container from cold storage and allow it to warm to ambient room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold container surfaces.

-

Inert Gas Purge: Puncture the bottle's septum with a needle connected to a manifold supplying dry nitrogen or argon gas. A second "vent" needle is inserted to allow the headspace to be thoroughly flushed.

-

Establish Positive Pressure: Remove the vent needle. A balloon or a bubbler system should be used to maintain a slight positive pressure of inert gas inside the bottle. This ensures that any potential leaks will result in inert gas flowing out, rather than moist air flowing in.

-

Syringe Preparation: Take a dry syringe and flush it thoroughly (at least 3-5 times) with the dry inert gas from the manifold.

-

Reagent Withdrawal: Puncture the septum with the inert-gas-flushed syringe. Slowly draw the desired volume of t-BuNCO. The positive pressure in the bottle will aid in filling the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a protective blanket.

-

Transfer to Reaction: Swiftly and carefully transfer the syringe to the reaction flask, piercing the flask's septum and dispensing the reagent.

-

Quenching and Cleaning: Immediately after use, the syringe and needle must be quenched. Draw a quenching solvent (e.g., isopropanol) into the syringe and expel the contents into a designated waste container inside a fume hood. Repeat this process multiple times to ensure all residual isocyanate is safely destroyed.

Caption: A validated workflow for the safe handling of tert-butyl isocyanate.

Identifying and Managing Contamination

-

Visual Inspection: The most obvious sign of moisture contamination is the presence of a white solid precipitate (N,N'-di-tert-butylurea) or a general cloudiness in the otherwise clear, colorless liquid.[1]

-